Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
CAS No.: 221050-88-0
Cat. No.: VC2041678
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221050-88-0 |
|---|---|
| Molecular Formula | C13H19ClN4O2 |
| Molecular Weight | 298.77 g/mol |
| IUPAC Name | tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 |
| Standard InChI Key | GZYDEJABHMSOIM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl |
Introduction
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS number 221050-88-0. It is a derivative of piperazine, a heterocyclic amine, and is used in various chemical syntheses. This compound is particularly noted for its role in organic chemistry, serving as a building block for more complex molecules.
Safety Information
-
Hazard Statements: H302, H315, H319, H332, H335
-
Precautionary Statements: P261, P280, P305+P351+P338
Synthesis and Applications
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is synthesized through reactions involving piperazine and chloropyrimidine derivatives. It serves as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. The tert-butyl group acts as a protecting group, which can be easily removed under acidic conditions to reveal the piperazine nitrogen, allowing further functionalization.
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the pyrimidine ring. For example, Tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (CID 46738270) shares a similar structure but with the chlorine atom in a different position on the pyrimidine ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume